2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a trifluoromethoxy group, a phenylsulfonamido group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The sulfonamido group can be reduced to form corresponding amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethoxy group could yield trifluoromethyl ketones, while reduction of the sulfonamido group would produce corresponding amines.
Scientific Research Applications
2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl-containing polymers: These compounds share the trifluoromethoxy group and are used in electrochromic devices.
N-(4-(trifluoromethoxy)phenyl)ureas: These compounds are also inhibitors of sEH and have similar biological activities.
Uniqueness
2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O4S/c16-15(17,18)28-11-5-7-12(8-6-11)29(26,27)22-9-1-3-10(4-2-9)24-21-14(13(19)25)20-23-24/h1-8,22H,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWCSVBHWTKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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